2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-
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Overview
Description
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- is a complex organic compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be done through a series of steps including cyclization and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different spirocyclic derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- involves its interaction with various molecular targets and pathways. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of proteins, enzymes, and other cellular components, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid benzyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness
What sets 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- apart from these similar compounds is its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
tert-butyl (4R)-3,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H15NO5/c1-10(2,3)17-9(15)12-7(13)4-5-11(12)6-16-8(11)14/h4-6H2,1-3H3/t11-/m1/s1 |
InChI Key |
GETMGTXKOWZOHG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C(=O)CC[C@]12COC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC12COC2=O |
Origin of Product |
United States |
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